4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
Overview
Description
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a butyl group at the 5-position and an aniline moiety at the 4-position.
Mechanism of Action
Target of Action
The primary targets of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline are enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter .
Mode of Action
This compound interacts non-covalently with its targets, AChE and BChE . It blocks the entry into the enzyme gorge and the catalytic site, thereby inhibiting the function of these enzymes .
Biochemical Pathways
The inhibition of AChE and BChE by this compound affects the cholinergic system. This system is involved in numerous physiological functions, including muscle movement, breathing, heart rate, learning, and memory. By inhibiting AChE and BChE, this compound can potentially disrupt these functions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of neurotransmission in the cholinergic system . By inhibiting AChE and BChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can result in hyperstimulation of nicotinic and muscarinic receptors and disruption of neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazole derivatives .
Scientific Research Applications
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and polymers.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties
Medicine: It is explored for its potential use in drug discovery and development, particularly as enzyme inhibitors and receptor modulators
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 4-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)aniline
- 2,5-Di-substituted 1,3,4-oxadiazoles
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
Uniqueness: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole derivatives, it may exhibit different reactivity and selectivity in biological systems, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-3-4-11-14-15-12(16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIHSQYFSYJQEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376970 | |
Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100933-82-2 | |
Record name | 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100933-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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